molecular formula C6H5BaFO7 B019558 DL-Fluorocitric acid barium salt CAS No. 100929-81-5

DL-Fluorocitric acid barium salt

Cat. No.: B019558
CAS No.: 100929-81-5
M. Wt: 347.44 g/mol
InChI Key: JZXYXUPAJRFPBS-UHFFFAOYSA-N
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Description

DL-Fluorocitric acid barium salt, also known as barium fluorocitrate, is an organic compound with the chemical formula C12H8F2O14Ba3. It is a colorless crystalline solid with strong acidity and high solubility in water. This compound is primarily used as an astrocyte inhibitor in various scientific experiments .

Preparation Methods

DL-Fluorocitric acid barium salt is typically synthesized by reacting citric acid with fluoride. The reaction involves the fluorination of citric acid to produce fluorinated citric acid, which is then combined with barium to form the barium salt . The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Chemical Reactions Analysis

DL-Fluorocitric acid barium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DL-Fluorocitric acid barium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

DL-Fluorocitric acid barium salt is unique due to its specific inhibition of astrocytes and its role in modulating neurotransmission. Similar compounds include:

    Sodium fluoroacetate: Another fluorinated compound used in biochemical studies.

    Fluorocitrate: A related compound with similar inhibitory effects on astrocytes.

    Barium citrate: Shares the barium component but lacks the fluorinated citric acid structure.

These compounds share some similarities in their chemical structure and applications but differ in their specific effects and uses .

Properties

InChI

InChI=1S/C6H7FO7.Ba/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXYXUPAJRFPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O.[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BaFO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585158
Record name 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-81-5
Record name 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Fluorocitric acid barium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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